2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride

Descripción general

Descripción

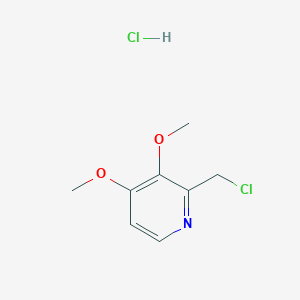

2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride is a chemical compound with the molecular formula C8H10ClNO2·HCl. It is a pyridine derivative that contains a chloromethyl group and two methoxy groups attached to the pyridine ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride typically involves the chloromethylation of 3,4-dimethoxypyridine. One common method includes the reaction of 3,4-dimethoxypyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the selective formation of the chloromethyl group at the 2-position of the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, such as amines, thiols, and alcohols, to form corresponding derivatives.

Oxidation: The compound can be oxidized to form pyridine N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives with various functional groups.

Oxidation: Formation of pyridine N-oxides or other oxidized products.

Reduction: Formation of methylated pyridine derivatives or other reduced forms.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notably, it is involved in the production of:

- Antihypertensive Agents : Used in synthesizing lomerizine, which treats migraines and vertigo.

- Anti-inflammatory Drugs : Integral to the synthesis of meloxicam, an anti-inflammatory medication.

- Antitumor Agents : Employed in the production of imatinib, a drug used for treating certain types of cancer.

The synthesis typically involves a Mannich-type reaction with formaldehyde and hydrochloric acid, leading to various pharmacologically active derivatives .

Agricultural Chemicals

Formulation of Agrochemicals

In agriculture, this compound is utilized in developing agrochemicals such as:

- Herbicides : It is used to synthesize flumiclorac-pentyl, effective in controlling weeds in rice paddies.

- Insecticides : The compound aids in producing pyridalyl, which targets pests affecting vegetables and fruits.

These applications enhance crop yield and protection against pests and diseases .

Biochemical Research

Enzyme Inhibition Studies

Researchers employ this compound to study enzyme inhibition mechanisms. Its role in understanding metabolic pathways provides insights into potential therapeutic targets for various diseases. For instance, it can be used to investigate the inhibition of specific enzymes that play a role in cancer progression or metabolic disorders .

Material Science

Development of Advanced Materials

The properties of this compound are explored for creating advanced materials. It contributes to the development of polymers with enhanced thermal and chemical resistance, making it valuable in manufacturing durable materials for various industrial applications .

Analytical Chemistry

Analytical Method Development

This compound is instrumental in developing analytical methods for detecting and quantifying substances in various samples. Its use improves accuracy and reliability in laboratory analyses, particularly in pharmaceutical testing and quality control .

Case Studies

| Application Area | Case Study Example | Findings |

|---|---|---|

| Pharmaceuticals | Synthesis of lomerizine | Demonstrated efficacy in treating migraine and vertigo; critical role of the compound noted. |

| Agrochemicals | Development of flumiclorac-pentyl | Effective weed control in rice paddies; increased crop yield reported. |

| Biochemical Research | Enzyme inhibition studies on cancer-related enzymes | Provided insights into potential therapeutic targets; significant inhibition observed. |

| Material Science | Creation of heat-resistant polymers | Enhanced durability and performance characteristics compared to conventional materials. |

| Analytical Chemistry | Method development for quantifying pharmaceutical compounds | Improved detection limits and accuracy achieved using this compound as a standard reference. |

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride involves its reactivity with nucleophiles and electrophiles. The chloromethyl group serves as a reactive site for nucleophilic substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. Additionally, the methoxy groups on the pyridine ring can participate in electron-donating interactions, influencing the compound’s reactivity and stability.

Comparación Con Compuestos Similares

Similar Compounds

2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine Hydrochloride: Similar structure with a different substitution pattern on the pyridine ring.

2-(Chloromethyl)pyridine Hydrochloride: Lacks the methoxy groups, resulting in different reactivity and applications.

3,4-Dimethoxypyridine: Lacks the chloromethyl group, used in different synthetic applications.

Uniqueness

2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride is unique due to the presence of both chloromethyl and methoxy groups on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in organic synthesis, making it a valuable intermediate for various chemical transformations.

Actividad Biológica

2-(Chloromethyl)-3,4-dimethoxypyridine Hydrochloride is a pyridine derivative characterized by the presence of a chloromethyl group and two methoxy groups on the pyridine ring. Its molecular formula is CHClNO·HCl, and it has gained attention for its potential biological activities and applications in medicinal chemistry and organic synthesis.

- Molecular Weight: 224.08 g/mol

- Melting Point: 155 °C (decomposes)

- Boiling Point: 293.9 °C at 760 mmHg

- Density: Not available

- Flash Point: 131.6 °C

The compound exhibits biological activity primarily through its reactivity with nucleophiles and electrophiles. The chloromethyl group acts as a reactive site for nucleophilic substitution reactions, allowing it to form covalent bonds with various nucleophiles, while the methoxy groups can influence its reactivity and stability through electron-donating interactions .

Antimicrobial Properties

Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, studies have shown that certain substituted pyridines demonstrate efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it may induce apoptosis in specific cancer cells, making it a candidate for further investigation in cancer therapy .

Case Studies and Research Findings

- Synthesis of Pantoprazole:

- Genotoxic Impurities Analysis:

Comparative Biological Activity Table

Propiedades

IUPAC Name |

2-(chloromethyl)-3,4-dimethoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRIKJFWBIEEDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)CCl)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10993631 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72830-09-2 | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72830-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-3,4-dimethoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10993631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloromethyl-3,4-dimethoxypyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloromethyl-3,4-dimethoxypyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in pharmaceutical synthesis?

A: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride is primarily used as a key building block in the synthesis of pantoprazole sodium. [, , , ] This compound reacts with 5-difluoromethoxy-2-mercapto-1H-benzimidazole through a condensation reaction, ultimately leading to the formation of pantoprazole sodium after subsequent oxidation and salt formation steps. [, ]

Q2: Are there alternative synthetic routes to pantoprazole sodium that do not utilize 2-chloromethyl-3,4-dimethoxypyridine hydrochloride?

A2: While 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is a commonly used intermediate, the provided research papers do not explore alternative synthetic routes to pantoprazole sodium. Further research is necessary to determine if other viable synthetic pathways exist.

Q3: What are the typical reaction conditions used for the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-difluoromethoxy-2-mercapto-1H-benzimidazole?

A: Research suggests this condensation reaction is typically carried out in a biphasic system of dichloromethane and water, using phase transfer catalysis to facilitate the reaction. [] The reaction is carried out under alkaline conditions, often achieved using inorganic bases. []

Q4: Have any analytical methods been developed specifically for the detection and quantification of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride?

A: The provided research papers focus primarily on the synthesis and characterization of pantoprazole sodium. While they mention the use of analytical techniques like 1H NMR and MS for confirming the structure of intermediates and the final product, they do not elaborate on specific methods for quantifying 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [] Further research may reveal the development and validation of such methods.

Q5: Are there any known impurities formed during the synthesis of pantoprazole sodium that involve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride?

A: One identified impurity is the pantoprazole sodium oxynitride. [] This impurity is formed during the oxidation step of the synthesis, where the oxidation occurs not only on the desired sulfur atom but also on the pyridine ring. [] Controlling the catalyst dosage during oxidation can help minimize the formation of this impurity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.